dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate
Description
Dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrrole ring, and a cyclohexane backbone
Properties
IUPAC Name |
dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-24-16(22)12-5-8-18(9-6-12,17(23)25-2)20-15(21)13-7-10-19-14(13)11-3-4-11/h7,10-12,19H,3-6,8-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSLDGCBDQRGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(C(=O)OC)NC(=O)C2=C(NC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the cyclopropyl-pyrrole intermediate. This intermediate is then reacted with cyclohexane-1,4-dicarboxylic acid under specific conditions to form the final product. Common reagents used in these reactions include dimethylformamide (DMF), Dowtherm A, and various catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the cyclopropyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1-[(2-cyclopropyl-1H-pyrrole-3-carbonyl)amino]cyclohexane-1,4-dicarboxylate: Unique due to its specific combination of functional groups and structural features.
Other Pyrrole Derivatives: Compounds with similar pyrrole rings but different substituents.
Cyclohexane Derivatives: Compounds with similar cyclohexane backbones but different functional groups
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group, a pyrrole ring, and a cyclohexane backbone. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
